7,8-二羟基黄酮

概述

描述

科学研究应用

7,8-二羟基黄酮在科学研究中具有广泛的应用:

化学: 它被用作模型化合物来研究黄酮类化合物的化学性质和反应活性。

生物学: 该化合物因其神经保护作用及其激活 TrkB 受体的能力而被研究.

医学: 研究表明其在治疗阿尔茨海默病、帕金森病和亨廷顿病等神经退行性疾病方面具有潜在的治疗应用.

工业: 它用于开发神经保护药物和补充剂.

作用机制

7,8-二羟基黄酮主要通过激活 TrkB 受体发挥作用,TrkB 受体是 BDNF 的主要信号受体。这种激活促进神经元存活、生长和分化。 此外,该化合物已被证明可以抑制吡哆醛磷酸酶,这可能有助于其神经保护作用 .

类似化合物:

槲皮素: 另一种具有抗氧化特性的黄酮类化合物。

山奈酚: 以其抗炎和抗癌活性而闻名。

木犀草素: 具有神经保护和抗炎作用.

独特性: 7,8-二羟基黄酮因其模拟 BDNF 和激活 TrkB 受体的能力而独树一帜,这在其他黄酮类化合物中并不常见。 这种特性使其在神经保护和治疗神经退行性疾病方面特别有价值 .

实验室实验的优点和局限性

One of the advantages of 7,8-Dihydroxyflavone in laboratory experiments is its potency and selectivity, making it a useful tool for studying the biological activities of flavonoids. However, there are also limitations, such as its poor water solubility, which can affect its bioavailability and stability, and the lack of standardization in the synthesis methods used in different studies, which can affect the reproducibility of results.

未来方向

There are several areas of future research for 7,8-Dihydroxyflavone, including:

Further investigation of its mechanism of action and the development of new synthetic methods for 7,8-Dihydroxyflavone to improve its stability and bioavailability.

Clinical trials to evaluate the safety and efficacy of 7,8-Dihydroxyflavone in humans.

Investigation of its potential as a therapeutic agent in other diseases, such as autoimmune disorders and metabolic diseases.

Exploration of its synergistic effects with other compounds and its potential as a lead compound for the development of new drugs.

Studies to understand the molecular basis of its biochemical and physiological effects, including its effect on signaling pathways.

Examination of its pharmacokinetics and pharmacodynamics in animals and humans to determine the optimal dosing and administration methods.

Investigation of its effects on the central nervous system and its potential as a neuroprotective agent.

Exploration of its antioxidant properties and its potential for reducing oxidative stress and inflammation.

Studies to determine its toxicity profile and evaluate its long-term safety.

Evaluation of its potential as a chemopreventive agent in cancer, including its ability to inhibit tumor growth and spreading.

Investigation of its effects on cardiovascular health, including its potential to reduce oxidative stress and inflammation in the cardiovascular system.

Further exploration of its potential as a natural source for the development of new drugs for various diseases.

7,8-Dihydroxyflavone is a naturally occurring flavonoid that has received increasing attention for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular disease, and cancer. Although further research is needed to fully understand its mechanism of action and potential benefits, its potency and selectivity make it a promising candidate for the development of new drugs.

生化分析

Biochemical Properties

7,8-Dihydroxyflavone is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to be a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB) . It also has an inhibitory effect on the vascular endothelial growth factor receptor (VEGFR) family of tyrosine kinase receptors .

Cellular Effects

7,8-Dihydroxyflavone has demonstrated a range of neuropharmacological effects in preclinical studies, including improving memory, promoting neurogenesis, and protecting against neurodegeneration . It works by modulating the expression of various receptors, including glutamate receptor subunits and BDNF . It can also have an effect on synapse formation, energy metabolism, and acetylcholine release in certain brain regions .

Molecular Mechanism

The neurological effects of 7,8-Dihydroxyflavone are thought to be mediated by its interaction with specific receptors. It has been found to be a potent and selective small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the main signaling receptor of the neurotrophin brain-derived neurotrophic factor (BDNF) . 7,8-Dihydroxyflavone binds and reversibly inhibits PDXP with low micromolar affinity and sub-micromolar potency .

Temporal Effects in Laboratory Settings

CYP enzyme inhibition and induction assays reveal that 7,8-Dihydroxyflavone has no time-dependent inhibition nor induction on major CYP enzymes . In mouse hippocampal neurons, 7,8-Dihydroxyflavone increases PLP in a PDXP-dependent manner .

Dosage Effects in Animal Models

In animal models, 7,8-Dihydroxyflavone has shown to improve memory performance and cholinergic dysfunction . For instance, after 2 weeks of 7,8-Dihydroxyflavone (5 mg/kg) administration, it led to counteract aging-induced declines in spatial memory and synaptic plasticity and morphological changes of hippocampal neurons .

Metabolic Pathways

7,8-Dihydroxyflavone’s metabolism occurs through several enzymatic pathways, including N-demethylation, sulfation, glucuronidation, and O-methyltransferase as well as by nonenzymatic oxidation .

Transport and Distribution

The in vivo evidence for pharmacokinetics profile of 7,8-Dihydroxyflavone indicated that the plasma half-life of this compound in mice, after oral administration of 50 mg/kg for 134 min, the plasma concentration peaked at 10 min with 70 ng/ml and was still detectable after 8 h (5 ng/ml) . 7,8-Dihydroxyflavone was found to be able to cross the blood–brain barrier (BBB) and peaked at 10 min with dose of 50 ng/g of brain, at 4 h its concentration was 7 ng/g and at 6 h .

Subcellular Localization

7,8-Dihydroxyflavone is known to bind to the TrkB extracellular domain in the region of the cysteine cluster 2 (CC2) and the leucine rich region (LRR) . This binding triggers TrkB dimerization to induce the downstream cellular signaling .

准备方法

合成路线和反应条件: 7,8-二羟基黄酮的合成通常涉及多个步骤。一种常见的方法以邻苯三酚为原料。该过程包括:

- 引入乙酰基以合成中间体。

- 保护酚羟基。

- 选择性还原乙酰基邻位羟基。

- 与苯甲醛进行醛醇缩合反应。

- 在碘催化下进行环合反应。

- 最后,水解产物得到 7,8-二羟基黄酮 .

工业生产方法: 7,8-二羟基黄酮的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该工艺旨在实现经济高效、环保,并产出高纯度产品 .

化学反应分析

反应类型: 7,8-二羟基黄酮会发生各种化学反应,包括:

氧化: 该反应可导致醌的形成。

还原: 还原反应可改变黄酮类化合物的结构。

取代: 取代反应通常涉及 7 和 8 位的羟基.

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 硼氢化钠常被用作还原剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可以生成醌,而取代反应可以生成乙酰化或苯甲酰化衍生物 .

相似化合物的比较

Quercetin: Another flavonoid with antioxidant properties.

Kaempferol: Known for its anti-inflammatory and anticancer activities.

Luteolin: Exhibits neuroprotective and anti-inflammatory effects.

Uniqueness: 7,8-Dihydroxyflavone is unique due to its ability to mimic BDNF and activate TrkB receptors, which is not commonly observed in other flavonoids. This property makes it particularly valuable in neuroprotection and the treatment of neurodegenerative diseases .

属性

IUPAC Name |

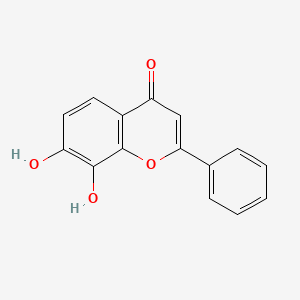

7,8-dihydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCYGNDCWFKTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191568 | |

| Record name | 7,8-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder; Bland aroma | |

| Record name | 7,8-Dihydroxyflavone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2277/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble, Very slightly soluble (in ethanol) | |

| Record name | 7,8-Dihydroxyflavone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2277/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

38183-03-8 | |

| Record name | 7,8-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38183-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038183038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-dihydroxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydroxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADB6MA8ZV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 7,8-DHF selectively binds to and activates the tropomyosin-receptor-kinase B (TrkB) receptor [, , , , , ]. This activation triggers downstream signaling cascades similar to those initiated by the endogenous ligand, brain-derived neurotrophic factor (BDNF) [, , , , ]. These pathways are involved in neuronal survival, differentiation, synaptic plasticity, and neurogenesis [, , , ].

ANone: * Molecular Formula: C15H10O4* Molecular Weight: 254.24 g/mol* Spectroscopic data: Detailed spectroscopic characterization, including NMR, IR, and Mass Spectrometry data, can be found in scientific literature dedicated to the compound's synthesis and characterization. Unfortunately, the provided research articles focus primarily on the biological activity and do not contain this specific data.

A: While specific material compatibility data is limited in the provided research, 7,8-DHF demonstrates stability in various physiological conditions. Studies have successfully encapsulated it in zein/sophorolipid nanoparticles [, ], enhancing its stability under different pH and ionic strengths for potential applications in functional foods [, ].

A: The provided research does not indicate any catalytic properties of 7,8-DHF. Its primary mechanism of action revolves around its role as a TrkB receptor agonist, mimicking BDNF's biological activity [, , , , , ].

A: Computational studies, including molecular docking and dynamics simulations, have been employed to investigate the binding interactions of 7,8-DHF and its derivatives with the TrkB receptor [, ]. These studies provide insights into the binding affinity, specific residues involved in the interaction, and potential differences in the activation mechanism compared to BDNF [].

A: * 7,8-DHF exhibits good stability under physiological conditions, particularly when encapsulated in nanocarrier systems like zein/sophorolipid nanoparticles [, ].* Encapsulation in these nanoparticles enhances the compound's stability against varying pH and ionic strengths, making it suitable for potential applications in functional foods and improving its bioavailability [, ].

ANone: The provided research articles primarily focus on the preclinical aspects of 7,8-DHF and do not include information regarding specific SHE regulations. Regulatory information would be available from relevant authorities like the FDA or EMA as the compound progresses through clinical development.

A:* 7,8-DHF can cross the blood-brain barrier [, , , , ], a crucial characteristic for its therapeutic potential in neurological disorders.* Oral administration of 7,8-DHF results in detectable levels of the parent compound and its O-methylated metabolites in the mouse brain [].* Systemic administration of 7,8-DHF in a rat model demonstrated faster induction of general anesthesia by phenobarbital, suggesting potential drug-drug interactions [].* The study on transepithelial transport in Caco-2 cells indicated that 7,8-DHF is transported primarily by passive diffusion, with active efflux mediated by P-glycoprotein and multidrug resistance-associated proteins [].* DHF treatment affects the gut microbiome composition, particularly in female mice, which may influence its metabolic effects [, ].

ANone: 7,8-DHF has shown promising results in various preclinical models:

- Neuroprotection: It protects neurons against oxidative stress [, , , ], amyloid β toxicity [], and glutamate toxicity [], showcasing potential therapeutic benefits in models of Alzheimer's disease, Parkinson's disease, and stroke.

- Antidepressant Activity: Chronic administration of 7,8-DHF promotes neurogenesis and demonstrates antidepressant-like effects in animal models of depression [, ].

- Other Effects: 7,8-DHF exhibits anti-trypanosomal and anti-leishmanial activities in vitro and in vivo [], reduces lead-induced impairment of vesicular release in neurons [], and protects against osteoarthritis in a mouse model [].

A: * Encapsulation in nanocarriers, such as zein/sophorolipid nanoparticles, holds promise for improving 7,8-DHF delivery and bioavailability [, ].* Functionalizing gold nanoparticles with 7,8-DHF has shown promise in targeting the arginase enzyme of Leishmania donovani for enhanced anti-leishmanial activity [].

A: * Discovery of TrkB agonistic activity: The identification of 7,8-DHF as a potent and selective TrkB agonist was a significant milestone []. This discovery opened avenues for developing small-molecule therapeutics targeting the BDNF/TrkB pathway.* Preclinical efficacy in various models: Research demonstrating the therapeutic potential of 7,8-DHF in preclinical models of neurological disorders, metabolic diseases, parasitic infections, and other conditions has contributed significantly to the field [, , , , , , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。